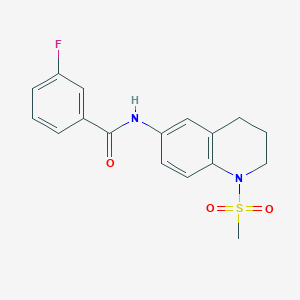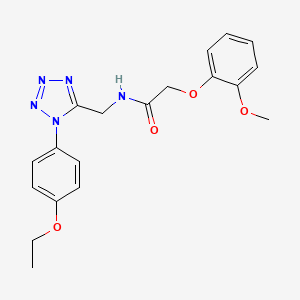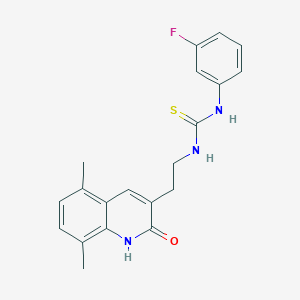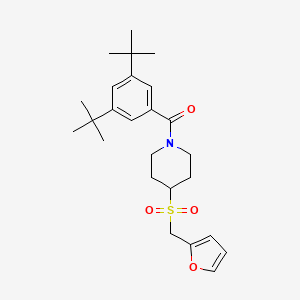![molecular formula C13H18F2N2O B2846791 3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine CAS No. 2199571-74-7](/img/structure/B2846791.png)
3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. In this compound, the pyridazine ring is substituted at the 3-position with a tert-butyl group and at the 6-position with a [(3,3-difluorocyclobutyl)methoxy] group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the tert-butyl group and the [(3,3-difluorocyclobutyl)methoxy] group. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a tert-butyl group, and a [(3,3-difluorocyclobutyl)methoxy] group. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine ring, the tert-butyl group, and the [(3,3-difluorocyclobutyl)methoxy] group. The pyridazine ring, being a heterocycle, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring might confer aromaticity, while the tert-butyl group might influence the compound’s hydrophobicity .Applications De Recherche Scientifique
Metalation and Synthesis in Diazines
- Research by Turck et al. (1998) explored the use of tert-butylsulfinyl and tert-butylsulfonyl in the pyridazine series for metalation. This process yielded various functionalized products and demonstrated regioselective metalation in compounds related to 3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine.
Insecticidal Properties and Biological Activity
- A study by Carlson et al. (2001) discussed methoxyfenozide, an insecticide related to the pyridazine class. This compound functions as an agonist for the insect molting hormone, indicating potential insecticidal applications for related pyridazine compounds.
Catalysis in Water Oxidation
- The work of Zong and Thummel (2005) showed that compounds derived from pyridazine, like this compound, could be used in the synthesis of dinuclear complexes. These complexes exhibited properties relevant to catalyzing water oxidation.
Divergent Synthesis and Solvent Dependency
- Research on diaza-diene derivatives, closely related to pyridazines, by Rossi et al. (2007) highlighted the divergent synthesis of pyridazines and their behavior in different solvents. This indicates potential applications in creating specialized pyridazine compounds for various chemical processes.
Central Nervous System Activities
- A study by Barlin et al. (1992) explored imidazo[1,2-b]pyridazines and their interaction with the central nervous system. The findings suggest that derivatives of pyridazine could have implications in neurological research and drug development.
Propriétés
IUPAC Name |
3-tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-12(2,3)10-4-5-11(17-16-10)18-8-9-6-13(14,15)7-9/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKCPSYTJWODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)





![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)
